REACTION_CXSMILES
|
[F-:1].[K+].C1N2CCOCCOCCN(CCOCCOCC2)CCOCCOC1.[CH:29]([C:31]1[CH:45]=[CH:44][C:34]([O:35][CH2:36][CH2:37][CH2:38]OS(C)(=O)=O)=[CH:33][CH:32]=1)=[O:30].O>C(#N)C>[F:1][CH2:38][CH2:37][CH2:36][O:35][C:34]1[CH:44]=[CH:45][C:31]([CH:29]=[O:30])=[CH:32][CH:33]=1 |f:0.1|
|
Name
|
|
Quantity
|
7.2 mg
|
Type
|
reactant
|
Smiles
|
[F-].[K+]
|
Name
|
|
Quantity
|
46.7 mg
|
Type
|
reactant
|
Smiles
|
C1COCCOCCN2CCOCCOCCN1CCOCCOCC2
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
methanesulfonic acid 3-(4-formylphenoxy)propyl ester
|
Quantity
|
16 mg
|
Type
|
reactant
|
Smiles
|
C(=O)C1=CC=C(OCCCOS(=O)(=O)C)C=C1
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 5.0 minutes
|
Duration
|
5 min
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |